molecular formula C19H20O4 B14043275 Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate

Cat. No.: B14043275
M. Wt: 312.4 g/mol
InChI Key: URJFTQAYJRLWEY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a synthetic ester compound characterized by a central phenyl ring substituted with a 2-acetyl-4-methylphenoxy group and a methyl propanoate moiety.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-[4-(2-acetyl-4-methylphenoxy)phenyl]propanoate

InChI

InChI=1S/C19H20O4/c1-12-5-10-18(17(11-12)14(3)20)23-16-8-6-15(7-9-16)13(2)19(21)22-4/h5-11,13H,1-4H3

InChI Key

URJFTQAYJRLWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate typically involves the esterification of 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxy compound, which can then interact with cellular targets to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-[4-(bromomethyl)phenyl]propanoate Bromomethyl group on phenyl ring C₁₁H₁₃BrO₂ 257.127 Bromine enhances reactivity (e.g., nucleophilic substitution); potential intermediate in synthesis.
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate Chloro and methyl groups on phenoxy ring C₁₃H₁₇ClO₃ 256.73 Chlorine increases lipophilicity; ethyl ester may improve metabolic stability compared to methyl esters.
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate Amino and thiazole groups Varies by aryl group ~300–350 (estimated) Demonstrated antimycobacterial activity; amino-thiazole substituents critical for target binding.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride Methanesulfonyl and amino groups C₁₂H₁₈ClNO₄S 307.79 Sulfonyl group enhances receptor binding; hydrochloride salt improves solubility and bioavailability.
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate 2-Methylallyl amino group C₁₄H₁₉NO₂ 233.31 Allyl group may confer reactivity in polymerization or conjugation; limited bioactivity data available.
Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate 2-Oxocyclopentylmethyl group C₁₇H₂₂O₃ 274.35 Structural impurity in Loxoprofen synthesis; cyclopentyl group alters steric effects compared to acetyl-methylphenoxy.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity Bromine (): The bromomethyl group in Methyl 2-[4-(bromomethyl)phenyl]propanoate facilitates synthetic modifications (e.g., Suzuki couplings), making it a versatile intermediate. Thiazole-Amino (): The thiazole ring in (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate derivatives is critical for antimycobacterial activity, with IC₅₀ values in the micromolar range against Mycobacterium tuberculosis.

Ester Group Variations Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, prolonging plasma half-life. Hydrochloride Salt (): The hydrochloride form of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate improves aqueous solubility (>50 mg/mL), crucial for parenteral formulations.

Biological Activity Correlations Antimycobacterial Activity (): Thiazole-containing analogs show targeted inhibition of mycobacterial enzymes, while acetyl-methylphenoxy derivatives (target compound) may lack this specificity due to absence of heterocyclic motifs. Pharmaceutical Impurities (): Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, a Loxoprofen impurity, highlights the importance of steric effects in metabolic pathways, as cyclopentyl groups may resist oxidative degradation compared to acetyl groups.

Synthetic Utility Bromine as a Synthetic Handle (): Bromomethyl-substituted analogs are pivotal in cross-coupling reactions, enabling diversification of the phenylpropanoate scaffold. Patent Applications (): Complex trifluoromethyl-pyrimidine derivatives in EP 4 374 877 A2 suggest that the target compound’s acetyl-methylphenoxy group could be modified for kinase inhibition or antiviral applications.

Biological Activity

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a compound of significant interest in the fields of chemistry and biology due to its diverse potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.37 g/mol
  • CAS Number : 78490-39-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing the active phenoxy compound, which may interact with cellular receptors or enzymes. This interaction can modulate various biochemical pathways, resulting in anti-inflammatory and antioxidant effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : this compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The reduction was measured using serum levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.
  • Antioxidant Activity :
    • In vitro assays showed that the compound effectively scavenged DPPH radicals, demonstrating a strong antioxidant capacity. This was quantified using standard antioxidant assays, revealing an IC50 value comparable to well-known antioxidants like ascorbic acid .
  • Enzyme Interaction Studies :
    • Research focusing on the compound's interaction with various enzymes indicated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition was confirmed through enzyme kinetics studies, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnti-inflammatory ActivityAntioxidant CapacityEnzyme Inhibition
This compoundHighHighCOX Inhibitor
Methyl 2-(4-chlorophenoxy)propanoateModerateModerateWeak
Methyl 2-(4-bromophenoxy)propanoateLowLowNone

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